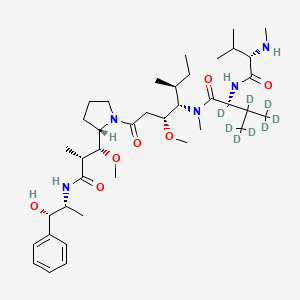

![molecular formula C10H17BrO B2491933 3-(Bromomethyl)-2-oxaspiro[4.5]decane CAS No. 808763-09-9](/img/structure/B2491933.png)

3-(Bromomethyl)-2-oxaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-(Bromomethyl)-2-oxaspiro[4.5]decane derivatives involves multiple steps, starting from commercially available reagents. A noteworthy approach involves the use of bromoepoxide as a chiral building block, readily available from malic acid, demonstrating the versatility of this precursor for synthesizing spiroacetal structures including 2-Methyl- and 2-Ethyl-1, 6-dioxaspiro compounds (Hungerbühler et al., 1980). Another method developed involves a synthesis route from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of spiro compounds, including 3-(Bromomethyl)-2-oxaspiro[4.5]decane, often features complex stereochemistry due to their spirocyclic nature. Crystal structure analysis of related compounds has provided insights into their conformation and stereochemistry, revealing diverse molecular dimensions and conformations (Parvez, Yadav, & Senthil, 2001).

Chemical Reactions and Properties

Spiro compounds are known for their reactivity in various chemical reactions, including bromocyclization and oxidative processes. For instance, ZnBr2-mediated oxidative spiro-bromocyclization has been employed for the synthesis of brominated spirocyclic compounds, demonstrating the efficiency of this method at room temperature with excellent tolerance of functional groups (He & Qiu, 2017).

Physical Properties Analysis

The physical properties of 3-(Bromomethyl)-2-oxaspiro[4.5]decane derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis and biologically active compound production. These properties are influenced by the compound’s molecular structure, specifically the spirocyclic and bromomethyl groups.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various chemical reagents, define the utility of 3-(Bromomethyl)-2-oxaspiro[4.5]decane in synthesis pathways. Its reactivity in Claisen rearrangement and ability to undergo transformations into biologically active compounds underscore its significance in organic synthesis (Mai, Green, Bates, & Fang, 2010).

Scientific Research Applications

Synthesis of Optically Active Pheromones

3-(Bromomethyl)-2-oxaspiro[4.5]decane has been utilized in the synthesis of optically active pheromones. A study demonstrated the use of bromoepoxide as a chiral building block, derived from malic acid, for the preparation of 2-Methyl- and 2-Ethyl-1,6-dioxaspiro[4.4]nonane- and -[4.5]decane pheromones, which are structurally related to 3-(Bromomethyl)-2-oxaspiro[4.5]decane (Hungerbühler et al., 1980).

Reactions with Zinc and Aromatic Aldehydes

In another research, compounds similar to 3-(Bromomethyl)-2-oxaspiro[4.5]decane reacted with zinc and aromatic aldehydes to form specific diones. This study focused on methyl 1-(2-bromoisobutyryl)cyclopentanecarboxylate and similar compounds, demonstrating their reactivity and potential in synthesizing structurally complex molecules (Kirillov et al., 2004).

Synthesis of oxaspiro[m.n] Skeletons

The synthesis of oxaspiro[m.n] skeletons, which includes structures like 3-(Bromomethyl)-2-oxaspiro[4.5]decane, has been explored using the Nicholas reaction. This process involves the treatment of alkyne–Co2(CO)6 complexes with SnCl4, leading to the formation of various oxaspiro frameworks in high yields, showcasing the compound's versatility in organic synthesis (Mukai et al., 2002).

Preparation for Biologically Active Compounds

A study in 2020 developed a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane from commercially available reagents. This compound, closely related to 3-(Bromomethyl)-2-oxaspiro[4.5]decane, shows promise for the production of significant biologically active compounds (Ogurtsov & Rakitin, 2020).

Safety And Hazards

- Decane is considered hazardous according to OSHA standards.

- Precautions include avoiding heat, sparks, and open flames.

- In case of ingestion, seek medical attention immediately.

- Dispose of the substance properly.

Future Directions

- Further research is needed to explore its potential therapeutic applications.

- Investigate its effects on various biological processes and its interactions with other compounds.

Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟

properties

IUPAC Name |

3-(bromomethyl)-2-oxaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRHQEJVWWNBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2-oxaspiro[4.5]decane | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

![[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol](/img/structure/B2491864.png)

![4,7-Dimethyl-2-(3-methylbutyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2491866.png)

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2491871.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2491872.png)